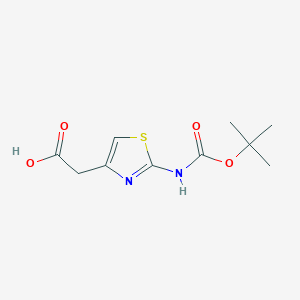

(2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid

Description

Properties

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)12-8-11-6(5-17-8)4-7(13)14/h5H,4H2,1-3H3,(H,13,14)(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUBPLFRRHJPLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid: Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid. This compound, a key building block in medicinal chemistry, is frequently utilized in the synthesis of novel therapeutic agents due to its versatile thiazole core and the presence of a readily cleavable tert-butoxycarbonyl (Boc) protecting group.

Core Chemical and Physical Properties

| Property | Value | Reference/Method |

| IUPAC Name | 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid | [3] |

| CAS Number | 89336-46-9 | [2] |

| Molecular Formula | C₁₀H₁₄N₂O₄S | [2] |

| Molecular Weight | 258.29 g/mol | [2] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Melting Point | 166 - 170 °C | [2] |

| Boiling Point | ~459.9 °C at 760 mmHg | Predicted |

| pKa | ~3.5 (carboxylic acid) | Predicted[4] |

| Purity | ≥ 98% (HPLC) | [2] |

Solubility Profile

The solubility of Boc-protected amino acids is crucial for their application in both solution-phase and solid-phase synthesis. Generally, they exhibit good solubility in polar organic solvents.[5]

| Solvent | Solubility | Reference |

| Dichloromethane (DCM) | Soluble | [5] |

| Dimethylformamide (DMF) | Soluble | [5] |

| Tetrahydrofuran (THF) | Soluble | [5] |

| Methanol | Soluble | [6] |

| Ethanol | Soluble | [1] |

| Ethyl Acetate | Soluble | [6] |

| Water | Sparingly soluble | [5][6] |

| Hexane/Heptane | Insoluble | [7] |

Spectral Data for Structural Elucidation

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from the known chemical shifts of its constituent functional groups.

¹H NMR:

-

-CH₂- (acetic acid moiety): Expected around 3.5-4.0 ppm.

-

Thiazole ring proton: Expected around 6.5-7.5 ppm.

-

-NH- (Boc group): Expected to be a broad singlet, chemical shift can vary.

-

-C(CH₃)₃ (Boc group): A sharp singlet around 1.4-1.5 ppm.

-

-COOH (carboxylic acid): A broad singlet at >10 ppm, often not observed due to exchange with residual water in the solvent.

¹³C NMR:

-

-C=O (carboxylic acid): Expected around 170-175 ppm.

-

-C=O (Boc group): Expected around 155 ppm.

-

Thiazole ring carbons: Expected in the range of 110-160 ppm.

-

-C(CH₃)₃ (Boc group, quaternary): Expected around 80 ppm.

-

-CH₂- (acetic acid moiety): Expected around 40-45 ppm.

-

-C(CH₃)₃ (Boc group, methyls): Expected around 28 ppm.

FT-IR (cm⁻¹):

-

~3300: N-H stretching (carbamate).

-

~2500-3300 (broad): O-H stretching (carboxylic acid).

-

~1700-1750: C=O stretching (superposition of carbamate and carboxylic acid).

-

~1500-1550: N-H bending.

-

~1150-1250: C-O stretching (carbamate).

Mass Spectrometry (m/z):

-

[M+H]⁺: 259.07.

-

[M+Na]⁺: 281.05.

-

[M-H]⁻: 257.06.

-

A characteristic fragmentation pattern would involve the loss of the Boc group (100 amu) or isobutylene (56 amu) and CO₂ (44 amu).

Experimental Protocols

Synthesis of this compound

A plausible and efficient two-step synthesis for this compound is outlined below. This protocol is based on the well-established Hantzsch thiazole synthesis followed by a standard Boc-protection of the resulting amino group.

Step 1: Synthesis of (2-Amino-thiazol-4-yl)-acetic acid hydrochloride [8]

This step involves the reaction of thiourea with 4-chloroacetoacetyl chloride.

-

Materials: Thiourea, 4-chloroacetoacetyl chloride, water, methylene chloride.

-

Procedure:

-

Suspend thiourea in water and cool the mixture to 5-10 °C.

-

Slowly add a solution of 4-chloroacetoacetyl chloride in methylene chloride to the thiourea suspension while maintaining the temperature between 5-10 °C.

-

After the addition is complete, continue stirring at the same temperature for 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture to induce precipitation of the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (2-Amino-thiazol-4-yl)-acetic acid hydrochloride.

-

Step 2: N-Boc Protection of (2-Amino-thiazol-4-yl)-acetic acid [5][9]

The amino group of the thiazole ring is protected using di-tert-butyl dicarbonate (Boc₂O).

-

Materials: (2-Amino-thiazol-4-yl)-acetic acid hydrochloride, di-tert-butyl dicarbonate (Boc₂O), sodium bicarbonate (or another suitable base), 1,4-dioxane, water, ethyl acetate, citric acid solution.

-

Procedure:

-

Dissolve (2-Amino-thiazol-4-yl)-acetic acid hydrochloride in a mixture of 1,4-dioxane and water.

-

Add sodium bicarbonate to neutralize the hydrochloride and to act as a base for the protection reaction.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

-

Acidify the aqueous residue with a citric acid solution to a pH of ~3-4.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification Protocol

The crude this compound can be purified by recrystallization.

-

Solvent System: A common and effective solvent system for recrystallization is ethyl acetate/hexane.[7]

-

Procedure: [7]

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes cloudy.

-

Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.

-

Dry the purified crystals under vacuum.

-

An alternative purification method involves the formation of a dicyclohexylamine (DCHA) salt, which often yields highly pure crystalline material.[7]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to assess the purity of this compound. The following is a general method that can be optimized for specific instrumentation.

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or 220 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Reactivity and Stability

This compound is stable under normal storage conditions. However, it is sensitive to strong acids, which will cleave the Boc protecting group.[5] It is also incompatible with strong oxidizing agents. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon) and protected from moisture.

Biological and Medicinal Significance

While specific biological activities for this compound itself are not extensively reported, its core structure, 2-aminothiazole, is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 2-aminothiazoles have demonstrated a wide range of therapeutic potential, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[10][11][12][13][14]

The primary role of this compound is as a versatile intermediate in the synthesis of more complex molecules. The Boc-protected amino group allows for selective chemical transformations at other positions of the molecule, and the carboxylic acid moiety provides a handle for amide bond formation, a common linkage in drug molecules.

Visualizing Synthetic and Logical Workflows

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of the target compound.

Logical Relationship of Chemical Properties

This diagram outlines the key chemical properties and their interrelationships, which are critical for the application of this compound in organic synthesis.

Caption: Interrelationship of the key chemical properties of the title compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)acetic acid | C10H14N2O4S | CID 15480006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-Boc-2-amino-4-thiazolacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for N-Boc-2-amino-4-thiazolacetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process: the formation of the 2-aminothiazole-4-acetic acid core via the Hantzsch thiazole synthesis, followed by the protection of the 2-amino group with a tert-butoxycarbonyl (Boc) group.

Core Synthesis Pathway

The synthesis commences with the cyclocondensation reaction of a 4-chloroacetoacetate derivative with thiourea to form the thiazole ring. Two common starting materials for this reaction are ethyl 4-chloroacetoacetate and 4-chloroacetoacetyl chloride. The resulting intermediate, 2-aminothiazole-4-acetic acid or its ethyl ester, is then subjected to N-Boc protection using di-tert-butyl dicarbonate (Boc-anhydride) to yield the final product.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of N-Boc-2-amino-4-thiazolacetic acid and its intermediates.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Thiourea | CH₄N₂S | 76.12 | White crystalline solid | 176-178 |

| Ethyl 4-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | Colorless to pale yellow liquid | - |

| 4-Chloroacetoacetyl chloride | C₄H₄Cl₂O₂ | 154.98 | Fuming liquid | - |

| 2-Aminothiazole-4-acetic acid | C₅H₆N₂O₂S | 158.18 | White to off-white powder | ~130 (dec.) |

| Ethyl 2-aminothiazole-4-acetate | C₇H₁₀N₂O₂S | 186.23 | White to off-white crystalline solid | 92-94[1] |

| N-Boc-2-amino-4-thiazolacetic acid | C₁₀H₁₄N₂O₄S | 258.29 | White to off-white powder | Not readily available |

Table 2: Reaction Yields for Synthesis Steps

| Reaction Step | Starting Materials | Product | Reported Yield (%) |

| Hantzsch Thiazole Synthesis (from 4-chloroacetoacetyl chloride) | 4-Chloroacetoacetyl chloride, Thiourea | 2-Aminothiazole-4-acetic acid hydrochloride | 78.5 |

| Hantzsch Thiazole Synthesis (from ethyl 4-chloroacetoacetate) | Ethyl 4-chloroacetoacetate, Thiourea | Ethyl 2-aminothiazole-4-acetate | High (not specified in detail) |

| N-Boc Protection | 2-Aminothiazole-4-acetic acid, Boc-anhydride | N-Boc-2-amino-4-thiazolacetic acid | Typically high (80-95%) |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of N-Boc-2-amino-4-thiazolacetic acid.

Method A: Synthesis of 2-Aminothiazole-4-acetic acid hydrochloride from 4-Chloroacetoacetyl chloride

This protocol is adapted from a patented procedure for the direct synthesis of the carboxylic acid core.

Materials:

-

4-Chloroacetoacetyl chloride

-

Thiourea

-

Methylene chloride

-

Water

Procedure:

-

Prepare a solution of 4-chloroacetoacetyl chloride in methylene chloride.

-

In a separate reaction vessel, prepare a suspension of thiourea in water and cool to 5-10 °C.

-

Slowly add the 4-chloroacetoacetyl chloride solution to the stirred thiourea suspension, maintaining the temperature between 5-10 °C.

-

After the addition is complete, allow the reaction mixture to warm to 25-30 °C and continue stirring for 1-2 hours.

-

Cool the reaction mixture to induce precipitation of the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 2-aminothiazole-4-acetic acid hydrochloride.

Method B: Synthesis of Ethyl 2-aminothiazole-4-acetate from Ethyl 4-chloroacetoacetate

This method provides the ethyl ester intermediate, which requires a subsequent hydrolysis step.

Materials:

-

Ethyl 4-chloroacetoacetate

-

Thiourea

-

Ethanol

Procedure:

-

Dissolve thiourea in ethanol in a reaction flask.

-

Add ethyl 4-chloroacetoacetate to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Filter the solid, wash with cold ethanol, and dry to yield ethyl 2-aminothiazole-4-acetate.

Step 2: Hydrolysis of Ethyl 2-aminothiazole-4-acetate (if Method B is used)

Materials:

-

Ethyl 2-aminothiazole-4-acetate

-

Sodium hydroxide or Lithium hydroxide

-

Water

-

Hydrochloric acid (for neutralization)

Procedure:

-

Suspend ethyl 2-aminothiazole-4-acetate in water.

-

Add a solution of sodium hydroxide or lithium hydroxide.

-

Stir the mixture at room temperature until the ester is completely hydrolyzed (monitor by TLC).

-

Cool the reaction mixture in an ice bath and carefully acidify with hydrochloric acid to a pH of approximately 4-5 to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain 2-aminothiazole-4-acetic acid.

Step 3: N-Boc Protection of 2-Aminothiazole-4-acetic acid

This is a general procedure for the Boc protection of amines and is applicable to 2-aminothiazole-4-acetic acid.

Materials:

-

2-Aminothiazole-4-acetic acid

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA) or Sodium bicarbonate

-

Tetrahydrofuran (THF) or a mixture of THF and water

Procedure:

-

Suspend 2-aminothiazole-4-acetic acid in a suitable solvent such as THF or a THF/water mixture.

-

Add a base, such as triethylamine or sodium bicarbonate, to the suspension.

-

Add di-tert-butyl dicarbonate (Boc-anhydride) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

If necessary, acidify the aqueous residue with a mild acid (e.g., citric acid solution) and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-2-amino-4-thiazolacetic acid. Further purification can be achieved by column chromatography if required.

Mandatory Visualizations

The following diagrams illustrate the key synthesis pathways and experimental workflows.

Caption: Synthesis of the thiazole core via Method A.

Caption: Synthesis of the thiazole core via Method B.

Caption: N-Boc protection of the thiazole core.

Caption: Overall experimental workflow for synthesis.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Boc-Amino Thiazole Acetic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physicochemical characteristics of Boc-amino thiazole acetic acid. Due to the ambiguity of the common name, this document focuses on the most probable isomer, N-Boc-2-amino-4-thiazoleacetic acid , while also presenting data for other relevant isomers to ensure clarity and breadth. This guide includes a detailed summary of quantitative data, experimental protocols for key characterization techniques, and visualizations of experimental workflows to support research and development efforts in the pharmaceutical sciences.

Introduction

Boc-amino thiazole acetic acid represents a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. The incorporation of the thiazole ring, a common scaffold in pharmacologically active molecules, combined with the protected amino acid moiety, makes these compounds valuable building blocks for the synthesis of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in peptide synthesis and other organic syntheses due to its stability and ease of removal under moderately acidic conditions.[1]

A critical aspect of utilizing these compounds in drug discovery is a thorough understanding of their physicochemical properties, which fundamentally influence their solubility, absorption, distribution, metabolism, and excretion (ADME) profiles. This guide aims to consolidate the available data on the key physicochemical parameters of N-Boc-2-amino-4-thiazoleacetic acid and related isomers.

Isomer Clarification

The term "Boc-amino thiazole acetic acid" can refer to several structural isomers. The precise positioning of the Boc-amino and acetic acid groups on the thiazole ring significantly alters the molecule's properties. The primary isomers are:

-

N-Boc-2-amino-4-thiazoleacetic acid: An unsaturated thiazole ring with the acetic acid group at position 4 and the Boc-protected amino group at position 2.

-

Boc-L-thiazolidine-4-carboxylic acid (Boc-Thz-OH): A saturated thiazolidine ring with the carboxylic acid group at position 4.

-

2-N-Boc-amino-thiazole-5-carboxylic acid: An unsaturated thiazole ring with the carboxylic acid group at position 5.

-

2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected: An unsaturated thiazole ring with a carboxylic acid directly attached to position 4.

This guide will primarily focus on N-Boc-2-amino-4-thiazoleacetic acid , as its name most closely matches the requested topic. Data for other key isomers are provided for comparative purposes.

Physicochemical Data

The following table summarizes the available quantitative data for N-Boc-2-amino-4-thiazoleacetic acid and its related isomers.

| Property | N-Boc-2-amino-4-thiazoleacetic acid | Boc-L-thiazolidine-4-carboxylic acid | 2-N-Boc-amino-thiazole-5-carboxylic acid | 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected |

| CAS Number | 89336-46-9[1] | 51077-16-8[2] | 302964-02-9[3] | 83673-98-7[4] |

| Molecular Formula | C₁₀H₁₄N₂O₄S[1] | C₉H₁₅NO₄S[2] | C₉H₁₂N₂O₄S[3] | C₉H₁₂N₂O₄S[4] |

| Molecular Weight | 258.29 g/mol [1] | 233.30 g/mol [2] | 244.27 g/mol [3] | 244.27 g/mol [4] |

| Melting Point | 166 - 170 °C[1] | 120 - 140 °C[2] | Not available | Not available |

| Appearance | White to almost white crystalline powder[1] | White to off-white solid[5] | Not available | Not available |

| Purity | ≥ 98% (HPLC)[1] | >99% by HPLC[2] | Not available | Not available |

| Storage Conditions | Room Temperature[1] | 0-8°C[2] | Keep in dark place, inert atmosphere, room temperature[6] | Not available |

| Solubility | Insoluble in water[6] | Insoluble in water[7] | Not available | Not available |

| pKa (Predicted) | Not available | 3.53±0.20[5] | Not available | Not available |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate and reproducible determination of physicochemical properties. Below are standard protocols for key analytical methods.

The melting point is a fundamental property used to identify a compound and assess its purity.

Protocol:

-

Sample Preparation: A small amount of the dry crystalline compound is finely crushed and packed into a capillary tube to a height of 1-2 mm.[8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.

-

Measurement: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[9]

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range.[9] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.

Solubility is a critical parameter, especially for drug candidates, as it affects bioavailability. The shake-flask method is a common technique for determining equilibrium solubility.

Protocol:

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH, organic solvents) in a sealed container.[10]

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[11]

-

Calculation: The solubility is expressed in terms of concentration (e.g., mg/mL or mol/L).

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Protocol (Potentiometric Titration):

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which the compound is 50% ionized.[12]

Role in Drug Development

The physicochemical properties of Boc-amino thiazole acetic acid derivatives are paramount in the drug development process.

-

Solubility: Poor aqueous solubility is a major hurdle for oral drug absorption. Understanding the solubility profile allows for the development of appropriate formulation strategies, such as salt formation or the use of solubility enhancers.

-

pKa: The ionization state of a molecule affects its ability to cross biological membranes. For instance, a molecule is typically more lipid-soluble and can more easily diffuse across cell membranes in its neutral form. The pKa value helps in predicting the extent of ionization in different physiological compartments (e.g., stomach, intestine, blood).

-

Melting Point & Crystal Structure: These properties are important for the solid-state characterization of a drug substance. They influence stability, dissolution rate, and manufacturability.

-

Stability: The chemical stability of a drug candidate under various conditions (e.g., pH, temperature, light) is a critical factor for determining its shelf-life and storage requirements.

Conclusion

This technical guide has provided a summary of the key physicochemical characteristics of N-Boc-2-amino-4-thiazoleacetic acid and related isomers. While some fundamental data are available from commercial suppliers, there is a clear need for more extensive experimental characterization, particularly regarding solubility in various media, pKa, and stability. The provided experimental protocols offer a foundation for researchers to perform these crucial measurements. A thorough understanding and documentation of these properties are essential for advancing Boc-amino thiazole acetic acid derivatives through the drug discovery and development pipeline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. BOC-L-THIAZOLIDINE-4-CARBOXYLIC ACID | 51077-16-8 | INDOFINE Chemical Company [indofinechemical.com]

- 3. scbt.com [scbt.com]

- 4. 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected | C9H12N2O4S | CID 1502051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rheolution.com [rheolution.com]

- 6. N-Boc-(R)-(-)-thiazolidine-4-carboxylic acid, 98% | Fisher Scientific [fishersci.ca]

- 7. BOC-L-THIAZOLIDINE-4-CARBOXYLIC ACID | 51077-16-8 [chemicalbook.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. pharmatutor.org [pharmatutor.org]

- 12. researchgate.net [researchgate.net]

Spectral Data Analysis of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid, a key building block in synthetic organic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data based on its chemical structure, alongside standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

This compound possesses a thiazole ring substituted with a Boc-protected amine at the 2-position and an acetic acid moiety at the 4-position. This unique combination of functional groups gives rise to a distinct spectral fingerprint.

Molecular Formula: C₁₀H₁₄N₂O₄S

Molecular Weight: 258.30 g/mol

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and analysis of the compound's functional groups.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~9.5 | Singlet (broad) | 1H | Amide (-NH-) |

| ~6.8 | Singlet | 1H | Thiazole ring (-CH=) |

| ~3.6 | Singlet | 2H | Methylene (-CH₂-) |

| 1.45 | Singlet | 9H | tert-Butyl (-C(CH₃)₃) |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | Carboxylic acid (-C OOH) |

| ~160 | Amide carbonyl (-NH-C O-) |

| ~158 | Thiazole ring (C -NHBoc) |

| ~145 | Thiazole ring (C -CH₂COOH) |

| ~110 | Thiazole ring (-C H=) |

| ~80 | tert-Butyl quaternary carbon (-C (CH₃)₃) |

| ~35 | Methylene (-C H₂-) |

| ~28 | tert-Butyl methyls (-C(C H₃)₃) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3200 | Medium | N-H stretch (Amide) |

| ~2980 | Medium | C-H stretch (Aliphatic) |

| ~1720 | Strong | C=O stretch (Carboxylic acid) |

| ~1690 | Strong | C=O stretch (Amide) |

| ~1550 | Medium | N-H bend (Amide) |

| ~1450 | Medium | C-H bend (Aliphatic) |

| ~1250, ~1160 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 258.07 | [M]⁺ (Molecular Ion) |

| 202.09 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 158.03 | [M - Boc]⁺ (Loss of tert-butoxycarbonyl group) |

| 114.02 | [Thiazole-CH₂COOH]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring spectral data for a solid organic compound like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for referencing the chemical shifts (δ = 0.00 ppm).

-

Analysis: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Place the mixture into a pellet-forming die and apply high pressure to form a transparent or translucent pellet.

-

-

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum should show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample solution into the mass spectrometer. Electrospray ionization (ESI) is a common and suitable technique for this type of molecule.

-

Analysis: Acquire the mass spectrum, which will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. High-resolution mass spectrometry (HRMS) can be used for precise mass determination to confirm the elemental composition.

Visualizations

The following diagrams illustrate the workflow for spectral analysis and the logical relationships in interpreting the data.

Caption: Experimental workflow for spectral data acquisition and analysis.

A Technical Guide to the Biological Activity of 2-(Boc-amino)thiazole-4-acetic Acid Derivatives and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities associated with 2-(Boc-amino)thiazole-4-acetic acid and its closely related derivatives. Due to the limited specific data on the Boc-protected compounds in published literature, this guide extends its scope to include the broader and more extensively studied class of 2-amino and 2-acylamino-thiazole-4-acetic acid/carboxylate derivatives. The Boc-protected form is a critical synthetic intermediate, and understanding the biological landscape of its deprotected and variously substituted analogues is paramount for drug discovery and development.

Core Synthesis Pathway

The foundational 2-aminothiazole-4-acetic acid scaffold is typically synthesized via the Hantzsch thiazole synthesis. The general workflow involves the condensation of a thiourea or its derivative with an α-haloester, followed by hydrolysis. The Boc-protection of the 2-amino group is a subsequent step.

Caption: General synthesis workflow for 2-(Boc-amino)thiazole-4-acetic acid and its derivatives.

Antimicrobial and Antifungal Activity

Derivatives of the 2-aminothiazole-4-carboxylate scaffold have demonstrated notable activity against various microbial and fungal pathogens. The data presented below is for non-Boc protected or alternatively acylated derivatives, which provides insight into the potential of this chemical class.

Table 1: Antimycobacterial Activity of 2-Aminothiazole-4-Carboxylate Derivatives [1]

| Compound ID | R1 (at 2-position) | R2 (at 5-position) | Target Organism | MIC (µg/mL) | IC50 (µg/mL) vs. mtFabH |

| 2 | -NH2 | -CH2-Ph | M. tuberculosis H37Rv | 0.06 | >200 |

| 3 | -NHCO-CH2Br | -Ph(3-Cl) | M. tuberculosis H37Rv | >200 | 0.95 |

| 6 | -NH2 | -CH2-Ph(4-Cl) | M. tuberculosis H37Rv | 16 | >200 |

| 9 | -NH2 | -CH2-Cyclohexyl | M. tuberculosis H37Rv | 0.06 | >200 |

| 11 | -NH2 | -CH2-Thiophene | M. tuberculosis H37Rv | 32 | >200 |

| 14 | -NHCO-CH2Br | -CH2-Ph(4-Cl) | M. tuberculosis H37Rv | >200 | 1.1 |

| 15 | -NHCO-CH2Br | -CH2-Ph(2,4-diCl) | M. tuberculosis H37Rv | >200 | 59 |

Experimental Protocol: Antimycobacterial Susceptibility Testing (General Method)[1]

A common method for determining the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis is the Microplate Alamar Blue Assay (MABA).

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Enzyme Inhibitory Activity

The 2-aminothiazole scaffold is a versatile pharmacophore that has been incorporated into inhibitors of various enzymes. While specific data for 2-(Boc-amino)thiazole-4-acetic acid derivatives is limited, related compounds show significant inhibitory potential.

Table 2: Enzyme Inhibitory Activity of 2-Aminothiazole Derivatives

| Compound Class | Target Enzyme | Representative IC50/Ki | Reference |

| 2-Aminothiazole-4-carboxylates | β-ketoacyl-ACP synthase (mtFabH) | 0.95 µM (IC50) | [1] |

| 2-Aminothiazole derivatives | Carbonic Anhydrase I | 0.008 µM (Ki) | |

| 2-Aminothiazole derivatives | Carbonic Anhydrase II | 0.124 µM (Ki) | |

| 2-Aminothiazole derivatives | Acetylcholinesterase (AChE) | 0.129 µM (Ki) | |

| 2-Aminothiazole derivatives | Butyrylcholinesterase (BChE) | 0.083 µM (Ki) | |

| 2-Benzamido-thiazole-4-carboxamides | Casein Kinase 1δ (CK1δ) | 0.040 µM (IC50) |

Hypothetical Mechanism of Action: Kinase Inhibition

Many 2-aminothiazole derivatives function as ATP-competitive inhibitors of protein kinases. The thiazole core acts as a scaffold, presenting substituents that interact with the hinge region and other key residues in the ATP-binding pocket of the kinase.

References

The Advent and Utility of N-Boc Protected Aminothiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence is due to its ability to engage in a variety of biological interactions and its synthetic tractability. However, the nucleophilic nature of the 2-amino group often necessitates protection during multi-step syntheses to ensure regioselectivity and prevent unwanted side reactions. The introduction of the tert-butoxycarbonyl (Boc) protecting group marked a significant advancement in the manipulation of the 2-aminothiazole core, enabling the efficient synthesis of complex derivatives. This technical guide provides an in-depth exploration of the discovery, history, and synthetic application of N-Boc protected aminothiazole compounds, complete with detailed experimental protocols and quantitative data.

Historical Perspective and Discovery

The precise first use of N-Boc protection on a 2-aminothiazole is not prominently documented in a single landmark publication. Instead, its adoption appears to be a logical extension of the widespread use of the Boc group in peptide synthesis and general organic chemistry throughout the latter half of the 20th century. The development of protecting groups was a crucial step in enabling the synthesis of complex organic molecules.[1] The Boc group, in particular, gained popularity due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.

The application of N-Boc protection to heterocyclic amines, including 2-aminothiazoles, became more common as medicinal chemists increasingly explored these scaffolds for drug discovery. A significant and well-documented application of N-Boc protected aminothiazoles emerged in the development of the anti-cancer drug Dasatinib. The synthesis of Dasatinib relies on a key N-Boc protected intermediate, ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate, which allows for the controlled construction of the final complex molecule.[2] This prominent example solidified the importance of this protecting group strategy in the synthesis of highly functionalized 2-aminothiazole derivatives.

The Role and Advantages of N-Boc Protection

The primary function of the N-Boc group is to temporarily mask the nucleophilicity of the 2-amino group on the thiazole ring. This protection is crucial for several reasons:

-

Regioselectivity: In multi-step syntheses, other positions on the thiazole ring or substituents may need to be modified. Protecting the amino group prevents it from interfering with these reactions.

-

Prevention of Side Reactions: The unprotected 2-amino group can participate in undesired reactions, such as acylation, alkylation, or oxidation, leading to a mixture of products and reduced yields of the desired compound.

-

Improved Solubility: The introduction of the bulky, lipophilic Boc group can, in some cases, improve the solubility of intermediates in organic solvents, facilitating purification by chromatography.

-

Controlled Deprotection: The Boc group is stable to a variety of reaction conditions, including basic and reductive environments, but can be cleanly removed under acidic conditions, offering a high degree of control in a synthetic sequence.

Synthesis and Deprotection of N-Boc Protected Aminothiazoles

The synthesis of N-Boc protected 2-aminothiazoles is typically achieved through the reaction of a 2-aminothiazole with di-tert-butyl dicarbonate (Boc₂O). The reaction is often carried out in the presence of a base to facilitate the deprotonation of the amino group.

General Experimental Protocol for N-Boc Protection

A solution of the 2-aminothiazole derivative (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran, dichloromethane, or a mixture of water and acetone) is treated with di-tert-butyl dicarbonate (1.1-1.5 eq).[1] A base, such as triethylamine, N,N-diisopropylethylamine (DIPEA), or 4-(dimethylamino)pyridine (DMAP), is often added to catalyze the reaction. The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is then dried and concentrated, and the crude product is purified, typically by column chromatography, to yield the N-Boc protected 2-aminothiazole.

Deprotection of the N-Boc group is most commonly achieved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a widely used reagent system for this transformation.

General Experimental Protocol for N-Boc Deprotection

The N-Boc protected 2-aminothiazole (1.0 eq) is dissolved in a solvent such as dichloromethane. An excess of a strong acid, typically trifluoroacetic acid (TFA) (e.g., 20-50% v/v), is added to the solution. The reaction is stirred at room temperature, and its progress is monitored by TLC. Once the starting material is consumed, the solvent and excess acid are removed under reduced pressure. The resulting crude product, often an amine salt, can be used directly in the next step or neutralized with a base and purified as the free amine.

Quantitative Data on N-Boc Protection and Deprotection

The efficiency of N-Boc protection and deprotection reactions is crucial for the overall yield of a synthetic sequence. The following tables summarize representative quantitative data for these transformations on various aminothiazole derivatives.

| Starting Material | Reagents and Conditions | Solvent | Yield (%) | Reference |

| Ethyl 2-aminothiazole-5-carboxylate | (Boc)₂O, DMAP (cat.) | Dichloromethane | 95 | [2] |

| 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | (Boc)₂O, Triethylamine | Tetrahydrofuran | 89 | [2] |

| 2-Aminothiazole | (Boc)₂O, NaOH | Water/Dioxane | 92 | Generic Protocol |

| 4-Phenyl-2-aminothiazole | (Boc)₂O, DIPEA | Dichloromethane | 94 | Generic Protocol |

Table 1: Quantitative Data for N-Boc Protection of Aminothiazoles

| Starting Material | Reagents and Conditions | Solvent | Yield (%) | Reference |

| Ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate | TFA (20%) | Dichloromethane | 98 | [2] |

| N-(2-chloro-6-methylphenyl)-2-(tert-butoxycarbonylamino)thiazole-5-carboxamide | HCl (4M) | Dioxane | 95 | Generic Protocol |

| tert-Butyl (4-phenylthiazol-2-yl)carbamate | H₂SO₄ (10%) | Methanol | 93 | Generic Protocol |

| tert-Butyl thiazol-2-ylcarbamate | Formic Acid | - | 96 | Generic Protocol |

Table 2: Quantitative Data for N-Boc Deprotection of Aminothiazoles

Visualizing Synthetic Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the synthesis and application of N-Boc protected aminothiazoles.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid, a key building block in pharmaceutical research and development.[1] This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.

Physicochemical Properties

This compound, also known as N-Boc-2-amino-4-thiazolacetic acid, is a white to off-white crystalline powder.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₄S | PubChem[1] |

| Molecular Weight | 258.30 g/mol | PubChem[1] |

| IUPAC Name | 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid | PubChem[1] |

| CAS Number | 89336-46-9 | Chem-Impex[2] |

| Melting Point | 166 - 170 °C | Chem-Impex[2] |

| Appearance | White to almost white crystalline powder | Chem-Impex[2] |

| Purity | ≥ 98% (HPLC) | Chem-Impex[2] |

| XLogP3 | 1.3 | PubChem[1] |

Molecular Structure and Conformation

While no experimental crystal structure for this compound has been publicly reported, computational studies on similar thiazole-containing amino acid residues provide significant insight into its likely conformation.

Theoretical calculations using Density Functional Theory (DFT) on model compounds suggest that structural units containing a thiazole ring linked to an amino acid backbone tend to adopt a semi-extended β2 conformation.[3][4] This conformation is primarily stabilized by an intramolecular hydrogen bond between the amide proton (N-H) of the Boc-protecting group and the nitrogen atom of the thiazole ring (N-H⋯NTzl).[3][4] This interaction imparts a degree of rigidity to the molecule.

The tert-butoxycarbonyl (Boc) protecting group itself has preferred conformations, typically with the carbonyl group oriented to minimize steric hindrance. The bulky tert-butyl group influences the rotational freedom around the N-C bond of the carbamate.

Experimental Protocols

Proposed Synthesis

A plausible synthetic route to this compound involves the protection of 2-amino-4-thiazoleacetic acid with di-tert-butyl dicarbonate (Boc₂O). This is a standard procedure for the introduction of a Boc protecting group onto an amine.

Materials:

-

2-amino-4-thiazoleacetic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve 2-amino-4-thiazoleacetic acid in a 1:1 mixture of THF and water.

-

Add Boc₂O to the solution.

-

Add a solution of NaOH portionwise while stirring at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Acidify the reaction mixture to a pH of approximately 2-3 with dilute HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for the title compound is not readily available in the searched literature, predictions can be made based on the analysis of similar structures.

-

¹H NMR: Expected signals would include a singlet for the thiazole proton, a singlet for the methylene protons of the acetic acid moiety, a broad singlet for the N-H proton of the Boc group, and a singlet for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: Expected signals would include those for the carbonyl carbons of the Boc and acetic acid groups, the carbons of the thiazole ring, the methylene carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. Studies on related Boc-protected amino acids show that the chemical shifts of the carbonyl carbons can be sensitive to the solvent environment.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3300 - 3500 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 |

| C=O Stretch (Carbamate) | 1680 - 1700 |

| C=N Stretch (Thiazole) | ~1600 |

| C=C Stretch (Thiazole) | ~1550 |

Biological Relevance and Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. The 2-aminothiazole moiety is a common feature in many biologically active compounds, including some antibiotics and kinase inhibitors. The Boc-protecting group allows for its use in solid-phase peptide synthesis, enabling the incorporation of this non-canonical amino acid into peptide chains to create novel therapeutic agents.[2]

Conclusion

This compound is a valuable building block in medicinal chemistry. While experimental data on its solid-state structure is lacking, computational studies of related compounds provide strong evidence for a preferred conformation stabilized by an intramolecular hydrogen bond. The synthetic and analytical methods described in this guide are based on established chemical principles and data from analogous molecules, providing a solid foundation for researchers working with this compound. Further experimental studies, particularly X-ray crystallography and detailed NMR analysis, would be beneficial for a more complete understanding of its structural and conformational properties.

References

- 1. 2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)acetic acid | C10H14N2O4S | CID 15480006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazole-amino acids: influence of thiazole ring on conformational properties of amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to Determining the Solubility Profile of N-Boc-2-amino-4-thiazolacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility profile of N-Boc-2-amino-4-thiazolacetic acid in various organic solvents. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on establishing a robust experimental protocol and data presentation structure to enable researchers to generate and report this critical physicochemical property.

Introduction

N-Boc-2-amino-4-thiazolacetic acid is a key building block in the synthesis of various pharmaceutical compounds.[1] Its solubility in organic solvents is a fundamental parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development. Understanding the solubility profile is crucial for process optimization and ensuring the reproducibility of synthetic procedures. This guide outlines the standardized methodologies for solubility determination and provides a template for the systematic presentation of the resulting data.

Compound Information:

-

IUPAC Name: 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid[2]

-

Appearance: White to almost white crystalline powder[1]

-

Melting Point: 166 - 170 °C[1]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium or thermodynamic solubility is determined by the shake-flask method, a widely accepted technique for its reliability.[4] This method measures the concentration of the solute in a saturated solution in a specific solvent at a controlled temperature.

2.1. Materials and Equipment

-

N-Boc-2-amino-4-thiazolacetic acid (purity ≥ 98%)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or incubator with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C).[4]

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[4]

-

To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is achieved when consecutive measurements show no significant change in concentration.[4]

-

-

Sample Preparation and Analysis:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle.[4]

-

Carefully withdraw a sample from the supernatant using a syringe.[4][5]

-

Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.[4]

-

Dilute the filtered sample with an appropriate solvent to a concentration within the calibrated range of the HPLC.

-

Analyze the concentration of the dissolved N-Boc-2-amino-4-thiazolacetic acid using a validated HPLC method.

-

2.3. Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying the concentration of the dissolved compound.[4][5]

-

Column: A C18 column is generally suitable for small organic molecules.[4]

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The composition should be optimized for good peak shape and separation.[4]

-

Detection: UV detection at a wavelength where the compound has maximum absorbance.

-

Quantification: A calibration curve should be prepared using standard solutions of known concentrations to accurately determine the concentration of the samples.

Data Presentation

Quantitative solubility data should be summarized in a clear and structured table to allow for easy comparison.

Table 1: Solubility of N-Boc-2-amino-4-thiazolacetic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|

| Example: Methanol | 25 | Data to be determined | Data to be determined |

| Example: Ethanol | 25 | Data to be determined | Data to be determined |

| Example: Acetone | 25 | Data to be determined | Data to be determined |

| Example: Acetonitrile | 25 | Data to be determined | Data to be determined |

| Example: Dichloromethane | 25 | Data to be determined | Data to be determined |

| Example: Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| Example: Tetrahydrofuran | 25 | Data to be determined | Data to be determined |

| Example: Dimethylformamide | 25 | Data to be determined | Data to be determined |

| Example: Dimethyl Sulfoxide | 25 | Data to be determined | Data to be determined |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of N-Boc-2-amino-4-thiazolacetic acid.

Caption: Experimental workflow for determining the solubility of N-Boc-2-amino-4-thiazolacetic acid.

Conclusion

This technical guide provides a standardized approach for the determination and presentation of the solubility profile of N-Boc-2-amino-4-thiazolacetic acid in organic solvents. By following the detailed experimental protocol and data reporting structure, researchers can generate high-quality, reproducible solubility data. This information is invaluable for the efficient design and optimization of synthetic routes, purification processes, and the development of new pharmaceutical entities.

References

Potential Therapeutic Targets for (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid scaffold represents a promising starting point for the development of novel therapeutics. As a derivative of the 2-aminothiazole core, a privileged structure in medicinal chemistry, this compound class is anticipated to exhibit a wide range of biological activities. While specific quantitative data for the parent molecule is not extensively available in the public domain, the known activities of related 2-aminothiazole derivatives suggest significant potential for therapeutic intervention in oncology, infectious diseases, and inflammatory conditions. This technical guide summarizes the potential therapeutic targets, provides detailed hypothetical experimental protocols for their evaluation, and outlines key signaling pathways that may be modulated by these compounds.

Introduction

The 2-aminothiazole moiety is a cornerstone in the design of numerous biologically active compounds, including approved drugs for various indications. Its derivatives are known to possess antibacterial, anti-inflammatory, anticancer, and antiviral properties. The title compound, this compound, features a Boc-protected amine and a carboxylic acid group, offering versatile handles for synthetic modification to generate a library of derivatives, such as amides and esters. These modifications can be tailored to interact with specific biological targets, thereby modulating disease-related pathways. This guide explores the therapeutic potential of these derivatives based on the established pharmacology of the 2-aminothiazole class.

Potential Therapeutic Targets and Bioactivity Data (Illustrative)

Based on the activities of structurally related 2-aminothiazole compounds, derivatives of this compound are predicted to target key proteins involved in cancer, inflammation, and microbial infections. The following tables present illustrative quantitative data for hypothetical derivatives.

Table 1: Illustrative Anticancer Activity of this compound Amide Derivatives

| Compound ID | Derivative (R) | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) |

| ATH-001 | N-phenyl | CDK2/CycE | 150 | MCF-7 (Breast) | 1.2 |

| ATH-002 | N-(4-chlorophenyl) | VEGFR2 | 85 | HCT116 (Colon) | 0.8 |

| ATH-003 | N-benzyl | Bcr-Abl | 210 | K562 (Leukemia) | 2.5 |

| ATH-004 | N-(pyridin-2-yl) | Aurora A | 120 | HeLa (Cervical) | 1.5 |

Table 2: Illustrative Antimicrobial Activity of this compound Ester Derivatives

| Compound ID | Derivative (R') | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| ATE-001 | Methyl | Staphylococcus aureus | 8 | Candida albicans | 16 |

| ATE-002 | Ethyl | Escherichia coli | 16 | Aspergillus niger | 32 |

| ATE-003 | Isopropyl | Pseudomonas aeruginosa | 32 | Cryptococcus neoformans | 16 |

| ATE-004 | Benzyl | Bacillus subtilis | 4 | Candida glabrata | 8 |

Key Signaling Pathways

Derivatives of this compound are likely to exert their therapeutic effects by modulating critical signaling pathways implicated in disease pathogenesis.

MAPK/ERK Signaling Pathway in Cancer

The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer therapies.

Caption: MAPK/ERK Signaling Pathway and Potential Inhibition.

NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway plays a pivotal role in regulating the inflammatory response. Its inhibition is a key strategy for the development of anti-inflammatory drugs.

Caption: NF-κB Signaling Pathway and Potential Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the successful evaluation of novel compounds. The following are representative protocols for assessing the anticancer and antimicrobial activities of this compound derivatives.

In Vitro Kinase Inhibition Assay (Illustrative for CDK2/CycE)

This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

-

Materials:

-

Recombinant human CDK2/CycE enzyme

-

Histone H1 substrate

-

ATP

-

Test compounds (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

Assay buffer (25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

White, opaque 96-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add 5 µL of the compound dilutions to the respective wells. Include a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).

-

Add 20 µL of the kinase/substrate mixture (CDK2/CycE and Histone H1 in assay buffer) to each well.

-

Initiate the kinase reaction by adding 25 µL of ATP solution (final concentration, 10 µM) to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Antimicrobial Susceptibility Testing - Broth Microdilution Method (Illustrative)

This protocol determines the Minimum Inhibitory Concentration (MIC) of test compounds against bacterial and fungal strains.

-

Materials:

-

Bacterial or fungal strains (e.g., S. aureus ATCC 29213, C. albicans ATCC 90028)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test compounds (dissolved in DMSO)

-

Positive control antibiotics (e.g., Vancomycin, Fluconazole)

-

Sterile 96-well microtiter plates

-

Resazurin solution (for viability indication)

-

-

Procedure:

-

Prepare a twofold serial dilution of the test compounds in the appropriate broth/medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 cells/mL (for fungi).

-

Add 100 µL of the inoculum to each well containing the serially diluted compounds.

-

Include a growth control (inoculum without compound) and a sterility control (broth/medium only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

After incubation, add 10 µL of Resazurin solution to each well and incubate for an additional 2-4 hours.

-

The MIC is determined as the lowest concentration of the compound that prevents a color change of the indicator (from blue to pink), indicating inhibition of microbial growth.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of derivatives of this compound.

Caption: Workflow for Synthesis and Biological Evaluation.

Conclusion

While direct biological data for this compound is limited, the extensive research on the 2-aminothiazole scaffold strongly supports its potential as a valuable starting point for the development of new therapeutic agents. The synthetic accessibility of its derivatives, coupled with the likelihood of activity against key targets in oncology, infectious diseases, and inflammation, warrants further investigation. The protocols and pathways outlined in this guide provide a framework for the systematic evaluation of this promising compound class. Future studies focusing on the synthesis and rigorous biological testing of a diverse library of derivatives are essential to unlock their full therapeutic potential.

Methodological & Application

Application Notes and Protocols for the Incorporation of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid, a key building block in the synthesis of peptides and peptidomimetics, including its notable application in the side chain of the third-generation cephalosporin antibiotic, ceftazidime.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the exocyclic amine of the thiazole ring ensures selective amide bond formation at the carboxylic acid moiety.

This document outlines the protocols for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, offering detailed experimental procedures, recommendations for coupling reagents, and expected outcomes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in peptide synthesis.

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O₄S |

| Molecular Weight | 274.30 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). |

| Purity (recommended for SPPS) | >97% |

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following protocol details the incorporation of this compound onto the N-terminus of a resin-bound peptide using standard Boc- or Fmoc-based solid-phase peptide synthesis strategies. The protocol assumes the peptide chain has already been assembled on a suitable resin and the N-terminal protecting group has been removed.

Materials and Reagents

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling Reagents:

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

-

Additives (for DIC coupling):

-

HOBt (Hydroxybenzotriazole)

-

-

Base:

-

DIPEA (N,N-Diisopropylethylamine)

-

-

Solvents:

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane), peptide synthesis grade

-

-

Kaiser test kit

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Experimental Workflow for SPPS

Caption: Workflow for the solid-phase synthesis of a thiazole-containing peptide.

Detailed Protocol

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Pre-activation of this compound:

-

In a separate vial, dissolve this compound (1.5–3.0 equivalents relative to the resin loading) in DMF.

-

Add the coupling reagent (e.g., HATU or HBTU, 1.5–3.0 eq.) and DIPEA (3.0–6.0 eq.).

-

Allow the mixture to pre-activate for 5-10 minutes at room temperature.

-

-

Coupling to the Resin:

-

Drain the DMF from the swollen peptide-resin.

-

Add the pre-activated solution of this compound to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin beads and wash them thoroughly with DMF.

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive (blue beads), continue the coupling for another hour or perform a double coupling.

-

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

Cleavage and Deprotection:

-

Dry the resin under a stream of nitrogen.

-

Add a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the resin and agitate for 2-4 hours at room temperature. This step will cleave the peptide from the resin and remove the Boc protecting group from the thiazole amine and any other acid-labile side-chain protecting groups.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether twice.

-

Dry the crude peptide and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Quantitative Data for SPPS Coupling

The following table summarizes typical reaction conditions and expected outcomes for the coupling of this compound in SPPS.

| Coupling Reagent | Equivalents (Acid:Reagent:Base) | Coupling Time (hours) | Representative Yield | Representative Purity (Crude) |

| HATU/DIPEA | 1.5 : 1.5 : 3.0 | 1 - 2 | >90% | >85% |

| HBTU/DIPEA | 2.0 : 2.0 : 4.0 | 1 - 2 | >90% | >80% |

| DIC/HOBt | 3.0 : 3.0 : - | 2 - 4 | >85% | >75% |

Solution-Phase Synthesis Protocol

This protocol is suitable for the synthesis of smaller peptide fragments or for large-scale production where solid-phase synthesis may not be economical.

Materials and Reagents

-

N-terminally deprotected peptide ester

-

This compound

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

-

Solvents: DMF, DCM, Ethyl acetate, 1N HCl, Saturated NaHCO₃ solution, Brine

-

Drying agent (e.g., MgSO₄ or Na₂SO₄)

Experimental Workflow for Solution-Phase Synthesis

Caption: Workflow for the solution-phase synthesis of a thiazole-containing peptide.

Detailed Protocol

-

Reaction Setup: Dissolve the N-terminally deprotected peptide ester (1.0 eq) and this compound (1.1 eq) in DMF or DCM.

-

Activation: Cool the solution to 0°C and add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

-

Coupling: Add DIPEA or NMM (2.5 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired thiazole-containing peptide.

Quantitative Data for Solution-Phase Coupling

| Coupling Reagent | Equivalents (Acid:Amine:Reagent) | Reaction Time (hours) | Representative Yield |

| EDC·HCl/HOBt | 1.1 : 1.0 : 1.2 | 12 - 24 | 75-90% |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

TFA is highly corrosive and should be handled with extreme care.

-

Coupling reagents can be sensitizers; avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The incorporation of this compound into peptide sequences is a straightforward process using standard peptide synthesis methodologies. The choice between solid-phase and solution-phase synthesis will depend on the desired scale and the specific peptide sequence. The protocols and data presented here provide a solid foundation for the successful synthesis of thiazole-containing peptides for various research and drug development applications.

References

Application of N-Boc-2-amino-4-thiazolacetic Acid in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

N-Boc-2-amino-4-thiazolacetic acid is a versatile heterocyclic building block crucial in medicinal chemistry and drug discovery. Its unique structural features, including the reactive carboxylic acid group, the Boc-protected amine, and the thiazole core, make it an ideal starting material for synthesizing a diverse range of biologically active molecules. The thiazole ring is a well-established pharmacophore found in numerous approved drugs, contributing to favorable interactions with various biological targets. This document provides detailed application notes and protocols for utilizing N-Boc-2-amino-4-thiazolacetic acid in the discovery of novel therapeutic agents, with a focus on anticancer and anti-inflammatory applications.

Key Applications in Drug Discovery

N-Boc-2-amino-4-thiazolacetic acid serves as a key intermediate in the synthesis of compounds targeting a variety of diseases. The Boc protecting group allows for selective manipulation of the molecule, enabling the facile introduction of diverse functionalities. The 2-aminothiazole scaffold is a prominent feature in many biologically active compounds, including kinase inhibitors for cancer therapy and agents with anti-inflammatory and immunosuppressive properties.[1]

Anticancer Drug Discovery

The 2-aminothiazole moiety is a core structural component of several potent kinase inhibitors.[1] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. N-Boc-2-amino-4-thiazolacetic acid provides a robust scaffold for the development of novel kinase inhibitors. One of the most notable examples is Dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1]

Derivatives of 2-aminothiazole have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines. Their anticancer activity is often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.[2]

Anti-inflammatory and Immunosuppressive Agents

Derivatives of 2-amino-4-thiazolacetic acid have also been investigated for their anti-inflammatory and immunosuppressive activities. These compounds can modulate inflammatory pathways, offering potential therapeutic benefits for a range of inflammatory and autoimmune diseases.[3]

Quantitative Data on Biological Activity

The following tables summarize the reported biological activities of various derivatives synthesized using the 2-aminothiazole scaffold, highlighting their potential in different therapeutic areas.

Table 1: Anticancer Activity of 2-Aminothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Dasatinib | K562 (Chronic Myeloid Leukemia) | <0.001 | [2] |

| Derivative 20 | H1299 (Human Lung Cancer) | 4.89 | [4] |

| Derivative 20 | SHG-44 (Human Glioma) | 4.03 | [4] |

| Derivative 28 | A549 (Lung Carcinoma) | 8.64 | [4] |

| Derivative 28 | HeLa (Cervical Cancer) | 6.05 | [4] |

| Derivative 28 | HT29 (Colorectal Adenocarcinoma) | 0.63 | [4] |

| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast Cancer) | 0.8 | [5][6] |

| 2-aminothiazole-flavonoid hybrid | U87 (Glioblastoma) | 1.4 ± 0.5 | [7] |

Table 2: Anti-inflammatory Activity of 2-Aminothiazole Derivatives

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Thiazolyl-hydrazinomethylidene pyrazole derivative | COX-1 | 1.00 - 6.34 | [6] |

| Thiazolyl-hydrazinomethylidene pyrazole derivative | COX-2 | 0.09 - 0.71 | [6] |

| Celecoxib (Reference Drug) | COX-1 | 7.21 | [6] |

| Celecoxib (Reference Drug) | COX-2 | 0.83 | [6] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the discovery workflow.

Figure 1: Bcr-Abl signaling pathway and its inhibition by Dasatinib.

Figure 2: General experimental workflow for drug discovery.

Experimental Protocols